molecular formula C10H9BrN2O B2375053 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one CAS No. 90772-23-9

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2375053
CAS No.: 90772-23-9
M. Wt: 253.099
InChI Key: COWCNNNWVPGRPF-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one: is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydroquinazolin-4-one, which can be obtained through the cyclization of anthranilic acid derivatives with formamide.

    Bromination: The 3,4-dihydroquinazolin-4-one is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step introduces the 2-bromoethyl group at the third position of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group in the quinazolinone ring to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures (60-80°C) is often employed.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-10 to 0°C) is used for reduction reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxyquinazolinone derivatives.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of quinazolinone derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential anticancer, antiviral, and antimicrobial agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. In medicinal applications, its derivatives may exert their effects by interfering with cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

  • 3-(2-Chloroethyl)-3,4-dihydroquinazolin-4-one
  • 3-(2-Fluoroethyl)-3,4-dihydroquinazolin-4-one
  • 3-(2-Iodoethyl)-3,4-dihydroquinazolin-4-one

Comparison:

  • Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the 2-ethyl group affects the reactivity of the compound. Bromine, being a larger atom, provides a balance between reactivity and stability, making 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one a versatile intermediate.
  • Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final products. For example, 3-(2-Fluoroethyl)-3,4-dihydroquinazolin-4-one may be preferred in applications requiring higher stability and lower reactivity.

Properties

IUPAC Name

3-(2-bromoethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCNNNWVPGRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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